
N-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , "N-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide," belongs to a class of organic molecules that often exhibit significant biological activities. Compounds with similar structures have been synthesized and analyzed for various applications, including as potential therapeutic agents due to their interaction with biological targets.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, starting from readily available substrates. For instance, the synthesis of complex acetamides often involves the formation of intermediate compounds followed by their further functionalization. An example is the synthesis of pyridazinone derivatives, where starting materials undergo condensation, cyclization, and further modifications to introduce specific functional groups (Hudkins et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These methods allow for the detailed understanding of the molecule's three-dimensional conformation and the spatial arrangement of its atoms. For example, structural analysis of acetamide derivatives has been performed using XRD diffraction and DFT calculations, providing insights into their conformation and electronic properties (Lukose et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often explore their reactivity under different conditions. Studies on related molecules have shown that they can undergo various reactions, including oxidation and cyclization, leading to the formation of new compounds with distinct properties (Pailloux et al., 2007). These reactions are crucial for modifying the chemical structure to achieve desired biological activities or physicochemical properties.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical application. These properties can be influenced by the compound's molecular structure and the presence of specific functional groups. Investigations into related compounds have included analyses of their solubility and stability, providing valuable information for their development as pharmaceutical agents.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the compound's functional groups. Studies on similar molecules have explored their reactivity channels, providing insights into their behavior in chemical reactions and potential applications in synthesis and drug development (Pailloux et al., 2007).
References
科学的研究の応用
Anticonvulsive Properties
N-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been reported to possess anticonvulsive properties. This is derived from the broader category of pyridazines, which are known for their chemical and biological significance, particularly as anticonvulsive agents (Benchat et al., 2007).
Corrosion Inhibition
Research has indicated that derivatives of this compound can significantly inhibit the corrosion of steel in acidic environments. For example, the substitution of an oxygen atom by sulphur in a related pyridazinic molecule resulted in an increased inhibition efficiency, demonstrating the compound's potential application in corrosion prevention (Bouklah et al., 2004).
Photovoltaic and NLO Activity
Some bioactive benzothiazolinone acetamide analogs, closely related to this compound, have been studied for their photochemical and thermochemical properties. These studies suggest potential applications in dye-sensitized solar cells and non-linear optical (NLO) activities, indicating the compound's relevance in photovoltaic and optical technologies (Mary et al., 2020).
Catecholase Activity
This compound, along with its derivatives, has been evaluated for catecholase activity. This involves the oxidation of catechol to o-quinone, mimicking microorganism activity in the O2 activation for electrophilic non-substituted aromatic compounds. This research highlights its potential application in biochemistry and enzymatic studies (Saddik et al., 2012).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-6-7-14(20)18(17-10)9-13(19)16-8-11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFRAIDHHXWCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

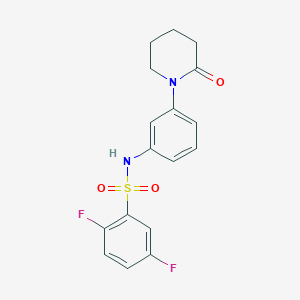
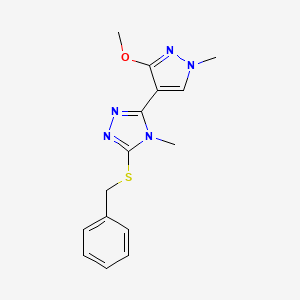
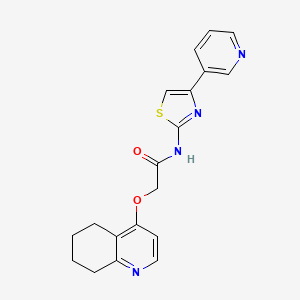

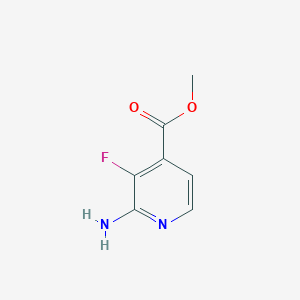


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
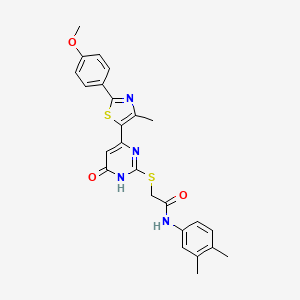
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)
![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)
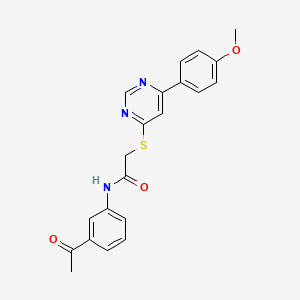

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)